molecular formula C12H13NO3 B2880312 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 60729-82-0

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No.: B2880312
CAS No.: 60729-82-0
M. Wt: 219.24
InChI Key: JEZXSMOLJOXBRE-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) conjugated with a phenylacetic acid backbone. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The compound is synthesized via acid-catalyzed reactions, such as the interaction of 2-(2-oxopyrrolidin-1-yl)-acetamide with anhydrides .

Its structural features, including the electron-deficient pyrrolidinone ring and carboxylic acid group, enable hydrogen bonding and hydrophobic interactions with biological targets.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZXSMOLJOXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . Another method includes the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of biocatalysts, such as enantioselective lipases, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The pyrrolidinone ring structure allows it to bind to active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

2-(2-Oxopiperidin-1-yl)-2-phenylacetic Acid

  • Molecular Formula: C₁₃H₁₅NO₃ (same as target compound)
  • Key Difference: Replaces the 5-membered pyrrolidinone with a 6-membered piperidinone ring.
  • Impact : Increased ring size may enhance conformational flexibility but reduce steric compatibility with receptor pockets .

2-(2-Oxopiperazin-1-yl)acetic Acid

  • Molecular Formula : C₆H₁₀N₂O₃
  • Key Difference: Contains a piperazine ring instead of pyrrolidinone.

Derivatives with Ester or Amide Modifications

Ethyl 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetate

  • Molecular Formula: C₁₄H₁₇NO₃
  • Key Difference : Carboxylic acid replaced by an ethyl ester.
  • Impact : Improved lipophilicity (LogP: 1.56) may enhance blood-brain barrier penetration but reduce polar interactions with receptors .

2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic Acid

  • Molecular Formula : C₂₅H₂₄N₂O₃
  • Key Difference: Incorporates a dimethylamino group and diphenylethyl moiety.
  • Impact : Exhibits 53.35% abundance in chloroform fractions and superior binding affinity compared to furosemide in hypertension-related targets .

Compounds with Fused or Sulfur-Containing Rings

2-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic Acid

  • Molecular Formula : C₁₅H₁₂N₂O₃
  • Key Difference : Fused pyrrolo-pyridine ring system.
  • Impact : Extended π-conjugation may enhance binding to enzymes or receptors with aromatic pockets .

2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic Acid

  • Molecular Formula: C₁₂H₁₂NO₄S₂
  • Key Difference : Thiophene and sulfanyl groups introduced.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid C₁₃H₁₅NO₃ 233.26 Pyrrolidinone + phenylacetic acid
2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid C₁₃H₁₅NO₃ 233.26 Piperidinone ring
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate C₁₄H₁₇NO₃ 247.28 Ethyl ester substitution
2-[4-(Dimethylamino-diphenylethyl)phenyl]-2-phenylacetic acid C₂₅H₂₄N₂O₃ 400.47 Bulky diphenylethyl group

Table 2: Pharmacological Profiles

Compound Name Target Receptor Binding Affinity Biological Activity
This compound GABAA, AMPA High (molecular docking) Neurotransmitter modulation
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate N/A N/A Enhanced lipophilicity
2-[4-(Dimethylamino-diphenylethyl)phenyl]-2-phenylacetic acid Hypertension targets Superior to furosemide Antihypertensive potential

Biological Activity

2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (often abbreviated as OPA) is a carboxylic acid derivative characterized by the presence of a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of SARS-CoV-2 helicase, indicating its relevance in antiviral drug development. This article delves into the biological activity of OPA, supported by data tables and case studies.

Molecular Formula: C12H13N1O3
Molar Mass: 219.24 g/mol
Structural Features: The compound features a chiral center, with the (R)-enantiomer being specifically noted for its promising biological activity.

OPA's mechanism of action is primarily linked to its ability to inhibit viral helicases, which are essential for viral replication. By interfering with the function of these enzymes, OPA may reduce viral load and enhance therapeutic outcomes in viral infections, particularly COVID-19.

Biological Activity

Research has indicated several biological activities associated with OPA:

  • Antiviral Activity: OPA has been investigated for its inhibitory effects on SARS-CoV-2 helicase, suggesting potential use in treating COVID-19.
  • Neuroprotective Effects: Preliminary studies indicate that OPA may have neuroprotective properties, potentially beneficial in treating central nervous system disorders .
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntiviralInhibition of SARS-CoV-2 helicase
NeuroprotectivePotential benefits in CNS disorders
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Antiviral Efficacy

In a controlled laboratory setting, OPA demonstrated significant antiviral activity against SARS-CoV-2. The study utilized cell cultures infected with the virus and treated with varying concentrations of OPA. Results indicated a dose-dependent reduction in viral replication, with the (R)-enantiomer exhibiting superior efficacy compared to the racemic mixture.

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of OPA involved animal models subjected to neurotoxic agents. Treatment with OPA resulted in reduced neuronal damage and improved cognitive function compared to control groups. These findings suggest potential applications in treating neurodegenerative diseases .

Synthesis and Chemical Reactions

The synthesis of OPA typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH. Key reactions include:

  • Amide Formation: Reacting with amines to form amides that may enhance biological activity.
  • Carboxylic Acid Reactions: Engaging in typical reactions associated with carboxylic acids, including esterification and acylation.

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